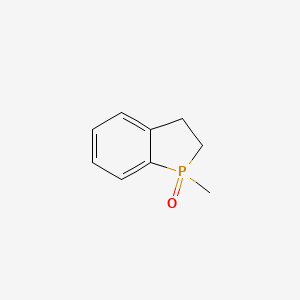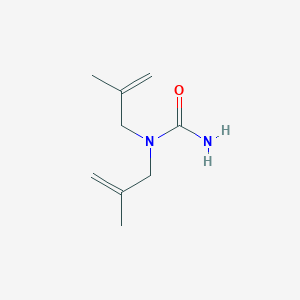
1,1-Bis(2-methylprop-2-enyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-methylprop-2-enyl)urea is an organic compound with the molecular formula C9H16N2O. It is characterized by the presence of two 2-methylprop-2-enyl groups attached to a urea moiety.
Preparation Methods
The synthesis of 1,1-Bis(2-methylprop-2-enyl)urea typically involves the reaction of 2-methylprop-2-enylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 2-methylprop-2-enylamine to form the final urea product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1,1-Bis(2-methylprop-2-enyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(2-methylprop-2-enyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Bis(2-methylprop-2-enyl)urea can be compared with other similar compounds such as:
N,N’-Bis(2-methylprop-2-enyl)urea: Similar structure but with different substitution patterns.
1,1-Bis(2-methylprop-2-enyl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
1,1-Bis(2-methylprop-2-enyl)guanidine: Contains a guanidine group instead of the urea moiety.
These compounds share some chemical properties but differ in reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
91633-85-1 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1,1-bis(2-methylprop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h1,3,5-6H2,2,4H3,(H2,10,12) |
InChI Key |
QQWTXWHQHYIMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(CC(=C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





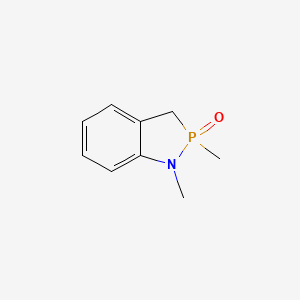
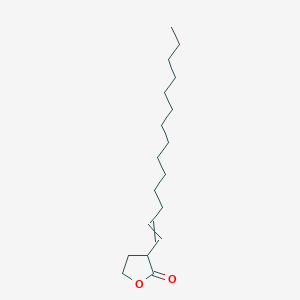
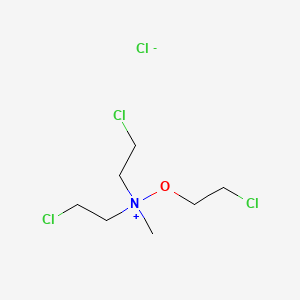

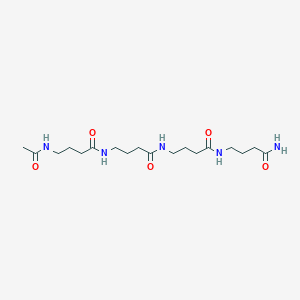

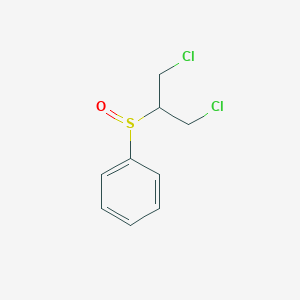
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

